molecular formula C9H17NO B139311 N-ethylcyclohexanecarboxamide CAS No. 138324-59-1

N-ethylcyclohexanecarboxamide

Cat. No. B139311
CAS RN: 138324-59-1
M. Wt: 155.24 g/mol
InChI Key: ZCSFJAQXKNVTTF-UHFFFAOYSA-N
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Description

N-ethylcyclohexanecarboxamide, also known as etifoxine, is a chemical compound that is used in scientific research for its anxiolytic and neuroprotective properties. It has been studied extensively for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of N-ethylcyclohexanecarboxamide is not fully understood. However, it is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of anxiety and cognitive function. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-ethylcyclohexanecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic effects. Additionally, it has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-ethylcyclohexanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its anxiolytic and neuroprotective properties. However, there are also some limitations to its use in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, it may interact with other drugs or compounds, which may complicate experimental results.

Future Directions

There are several potential future directions for the study of N-ethylcyclohexanecarboxamide. One area of research is the development of more potent and selective analogs of the compound. Additionally, there is a need for further studies to elucidate the exact mechanism of action of the compound and its potential therapeutic applications in various neurological disorders. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-ethylcyclohexanecarboxamide in humans.

Synthesis Methods

The synthesis of N-ethylcyclohexanecarboxamide involves the reaction of cyclohexanecarboxylic acid with ethylamine in the presence of a catalyst. The reaction yields N-ethylcyclohexanecarboxamide, which is further purified through recrystallization. The purity of the compound is confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

N-ethylcyclohexanecarboxamide has been extensively studied for its anxiolytic and neuroprotective properties. It has been shown to reduce anxiety-like behavior in animal models and improve cognitive function in patients with Alzheimer's disease. Additionally, it has been studied for its potential therapeutic applications in depression, post-traumatic stress disorder, and neuropathic pain.

properties

CAS RN

138324-59-1

Product Name

N-ethylcyclohexanecarboxamide

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

N-ethylcyclohexanecarboxamide

InChI

InChI=1S/C9H17NO/c1-2-10-9(11)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,10,11)

InChI Key

ZCSFJAQXKNVTTF-UHFFFAOYSA-N

SMILES

CCNC(=O)C1CCCCC1

Canonical SMILES

CCNC(=O)C1CCCCC1

synonyms

Cyclohexanecarboxamide, N-ethyl- (9CI)

Origin of Product

United States

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